

Application Note: HPLC Method for the Analysis of C₁₅H₁₆Cl₃NO₂

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Compound of Interest

Compound Name: C₁₅H₁₆Cl₃NO₂

Cat. No.: B5410255

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of a novel compound with the molecular formula **C₁₅H₁₆Cl₃NO₂**, hereafter referred to as "Trichloronitro-pentylbenzene". The presence of three chlorine atoms and a nitro group on an aromatic structure indicates that the compound is relatively non-polar and possesses a strong chromophore, making it an ideal candidate for Reversed-Phase HPLC with UV detection.^{[1][2][3]} This method is designed to be rapid, accurate, and reproducible, suitable for routine analysis in drug discovery and development settings.

The principles of reversed-phase chromatography involve a non-polar stationary phase and a polar mobile phase.^{[4][5]} Non-polar analytes, like the target compound, will have a stronger affinity for the stationary phase and will thus be retained longer, allowing for separation from more polar impurities.^[1]

Physicochemical Property Prediction

To develop an effective HPLC method, understanding the physicochemical properties of the analyte is crucial.^{[6][7]} Since "Trichloronitro-pentylbenzene" is a hypothetical compound for the purpose of this protocol, its properties have been predicted based on its molecular formula and the likely presence of a chlorinated, nitrated aromatic ring system.

Property	Predicted Value / Characteristic	Rationale for HPLC Method Development
Molecular Formula	C15H16Cl3NO2	-
Molecular Weight	348.65 g/mol	Influences diffusion rates but is less critical for method design than polarity.
Polarity	Predicted LogP > 4.0 (Non-polar)	The high degree of chlorination and the large carbon backbone suggest the compound is non-polar, making Reversed-Phase HPLC the ideal separation mode. [1] [5]
UV Absorbance	Predicted $\lambda_{\text{max}} \approx 265 \text{ nm}$	The nitroaromatic structure is expected to have strong UV absorbance. A UV-Vis scan is recommended to confirm the optimal wavelength for maximum sensitivity. [2] [8]
Aqueous Solubility	Low	The compound's non-polar nature predicts low water solubility, requiring an organic solvent for dissolution during sample preparation. [9]

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[\[4\]](#)
- Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Chemicals:

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- "Trichloronitro-pentylbenzene" reference standard (purity >99%)

Standard and Sample Preparation

Proper sample preparation is critical to remove interferences and protect the HPLC column.[\[10\]](#)
[\[11\]](#)

- Stock Solution Preparation (1 mg/mL):
 - Accurately weigh 10 mg of the "Trichloronitro-pentylbenzene" reference standard.
 - Dissolve in 10 mL of methanol in a volumetric flask. This serves as the stock solution.
- Calibration Standards:
 - Perform serial dilutions of the stock solution with the mobile phase (initial conditions, e.g., 60:40 Acetonitrile:Water) to prepare a series of calibration standards.
 - Suggested concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.
- Sample Preparation:
 - Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range.
 - Vortex for 30 seconds to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[\[12\]](#)[\[13\]](#)

HPLC Method Parameters

The following parameters were optimized for the separation and quantification of "Trichloronitro-pentylbenzene".

Parameter	Optimized Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	HPLC Grade Water
Mobile Phase B	Acetonitrile
Gradient Program	0-1 min: 60% B, 1-8 min: 60% to 95% B, 8-10 min: 95% B, 10.1-12 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	265 nm
Injection Volume	10 µL
Run Time	12 minutes

Data and Results

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution (e.g., 25 µg/mL) is injected six times, and the results are evaluated against the acceptance criteria.

Parameter	Result (n=6)	Acceptance Criteria
Retention Time (min)	7.45	$RSD \leq 1.0\%$
Peak Area	895432	$RSD \leq 2.0\%$
Tailing Factor (T)	1.1	$0.8 \leq T \leq 1.5$
Theoretical Plates (N)	> 5000	$N > 2000$

Linearity

The linearity of the method was established by constructing a calibration curve from the prepared standards.

Concentration (µg/mL)	Mean Peak Area (n=3)
1	35,810
5	179,550
10	359,980
25	896,100
50	1,798,500
100	3,599,200
Correlation Coefficient (r ²)	0.9998

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of "Trichloronitro-pentylbenzene" using this HPLC method.

Caption: Workflow for **C15H16Cl3NO2** HPLC analysis.

Conclusion

The developed reversed-phase HPLC method provides a reliable and efficient means for the quantitative analysis of **C15H16Cl3NO2** ("Trichloronitro-pentylbenzene"). The method demonstrates excellent linearity, precision, and system suitability, making it well-suited for quality control and research applications in the pharmaceutical industry. The simple sample preparation and gradient elution allow for high throughput and robust performance.

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